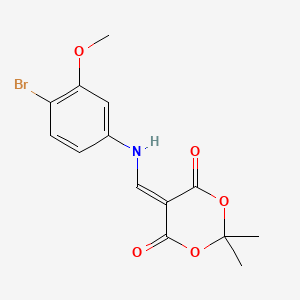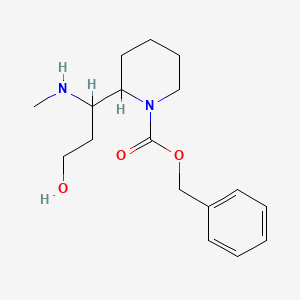![molecular formula C12H20N2O3 B13969382 2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Acetyl-2,8-diazaspiro[45]decan-2-yl)acetic acid is a chemical compound with the molecular formula C12H20N2O3 It is characterized by a spirocyclic structure, which includes a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the acetyl and acetic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the diazaspirodecane core. Subsequent acetylation and carboxylation steps are carried out to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor in specific biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit certain enzymes, thereby affecting metabolic processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
- 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
Uniqueness
2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of both acetyl and acetic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(8-acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid |
InChI |
InChI=1S/C12H20N2O3/c1-10(15)14-6-3-12(4-7-14)2-5-13(9-12)8-11(16)17/h2-9H2,1H3,(H,16,17) |
InChI Key |
OHRALUBSPJFTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CCN(C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



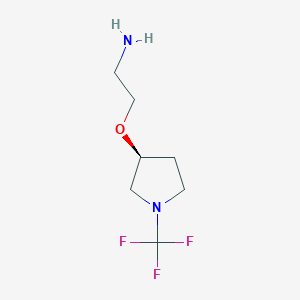
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
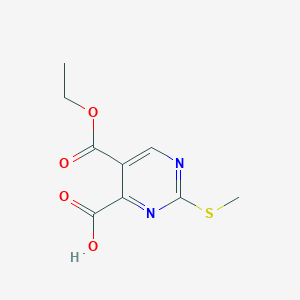

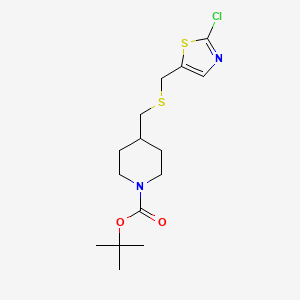
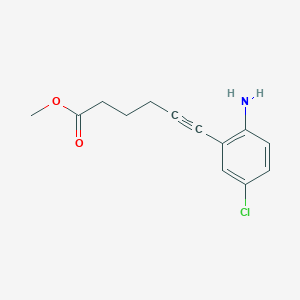
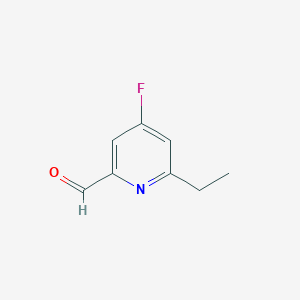
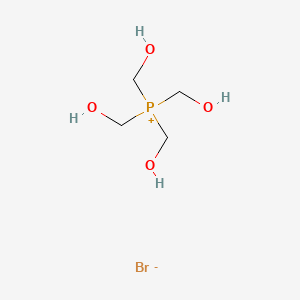
![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)

![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)
